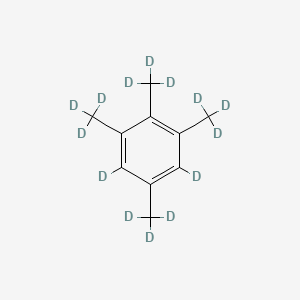
1,2,3,5-Tetramethylbenzene-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetramethylbenzene-d14 is a deuterium-labeled derivative of 1,2,3,5-Tetramethylbenzene. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications . The molecular formula of this compound is C10D14, and it has a molecular weight of 148.30 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetramethylbenzene-d14 is synthesized by introducing deuterium atoms into the 1,2,3,5-Tetramethylbenzene molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated compounds. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
1,2,3,5-Tetramethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules under different conditions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: Applied in environmental analysis to monitor the presence and degradation of pollutants .
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetramethylbenzene-d14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to track the movement and transformation of the compound within different systems, aiding in the understanding of complex biochemical and chemical processes .
Comparación Con Compuestos Similares
1,2,3,5-Tetramethylbenzene-d14 can be compared with other similar compounds, such as:
1,2,4,5-Tetramethylbenzene-d14: Another deuterium-labeled tetramethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: A trimethylbenzene derivative with three methyl groups.
1,2,4-Trimethylbenzene: Another trimethylbenzene isomer with different methyl group positions .
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and analytical applications compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C10H14 |
|---|---|
Peso molecular |
148.30 g/mol |
Nombre IUPAC |
1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Clave InChI |
BFIMMTCNYPIMRN-ZVEBFXSZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
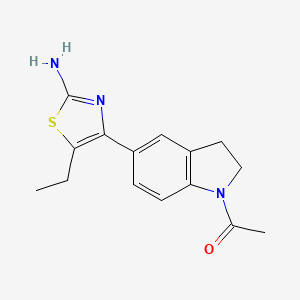
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
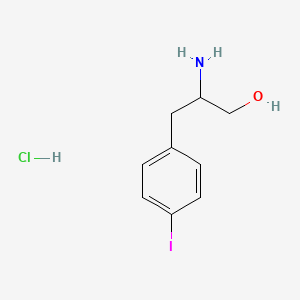
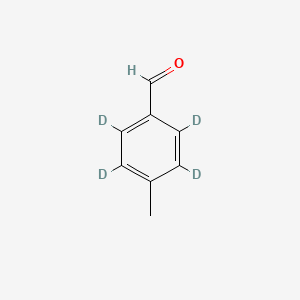
![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)
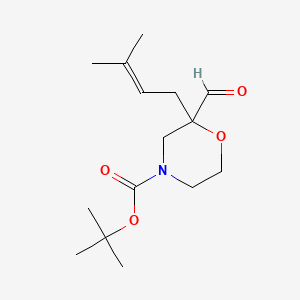
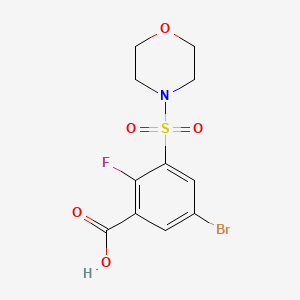
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
